1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol
CAS No.:
Cat. No.: VC17806175
Molecular Formula: C8H7Cl2FS
Molecular Weight: 225.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7Cl2FS |
---|---|
Molecular Weight | 225.11 g/mol |
IUPAC Name | 1-(2,4-dichloro-5-fluorophenyl)ethanethiol |
Standard InChI | InChI=1S/C8H7Cl2FS/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 |
Standard InChI Key | SVMHGEDCHQFVEQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=C(C=C1Cl)Cl)F)S |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound features a thiol (-SH) group attached to an ethane backbone, which is further substituted with a 2,4-dichloro-5-fluorophenyl aromatic ring. The molecular formula is C₈H₇Cl₂FS, with a molecular weight of 237.11 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, S=32.07) . The SMILES notation CC(C1=C(C=C(C=C1Cl)Cl)F)S delineates the connectivity: a central ethane-thiol group bonded to a phenyl ring with chlorine atoms at positions 2 and 4 and a fluorine atom at position 5 .
Electronic and Steric Effects
The electron-withdrawing chlorine and fluorine substituents on the aromatic ring induce significant electronic effects. The meta-fluorine and ortho/para-chlorine groups create a polarized aromatic system, enhancing the electrophilicity of adjacent carbon atoms. This polarization facilitates nucleophilic aromatic substitution reactions, a property exploited in synthetic applications .
Synthetic Methodologies
Purification Challenges
Thiols are prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during purification. Techniques such as column chromatography under anaerobic conditions or distillation at reduced pressure are recommended to isolate the compound .
Physicochemical Properties
Property | Value/Description |
---|---|
Boiling Point | Estimated 245–260°C (extrapolated) |
Solubility | Low in water (<0.1 g/L); soluble in DMSO, ethanol |
pKa (Thiol) | ~10.5 (typical for aliphatic thiols) |
LogP | ~3.2 (predicted via XLOGP3) |
The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a desirable trait in agrochemical and pharmaceutical candidates .
Comparative Analysis with Structural Analogs
Compound | Key Structural Differences | Reactivity Profile |
---|---|---|
1-(2-Chlorophenyl)ethane-1-thiol | Single chlorine substituent | Lower electrophilicity |
1-(4-Fluorophenyl)ethane-1-thiol | Fluorine at para position | Enhanced metabolic stability |
1-(2,4-Dibromophenyl)ethane-1-thiol | Bromine substituents | Higher molecular weight |
The dichloro-fluorine substitution pattern in the target compound uniquely balances electron withdrawal and steric bulk, optimizing it for interactions with hydrophobic enzyme pockets .
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